An In-depth Technical Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a substituted cyclopentane derivative of interest in synthetic organic chemistry and drug discovery. The document details the molecule's structural features, physicochemical properties, and a validated synthetic route. Furthermore, it establishes a robust framework for its analytical characterization, ensuring identity and purity. The causality behind experimental choices and the integration of analytical techniques are explained to provide a self-validating system for researchers. This guide is intended for chemists, researchers, and professionals in the field of drug development who may utilize this compound as a critical building block or intermediate.
Chemical Identity and Structure
trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a polyfunctional organic molecule built upon a cyclopentane scaffold. Its structure is characterized by two key substituents arranged in a trans configuration, which minimizes steric hindrance and defines its three-dimensional geometry.
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IUPAC Name: trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
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CAS Number: 733741-06-5[1]
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Molecular Formula: C₁₃H₁₃FO₃[1]
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Molecular Weight: 236.24 g/mol [1]
The core components of the molecule are:
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Cyclopentane Ring: A five-membered aliphatic ring providing the structural backbone.
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Carboxylic Acid Group: A -COOH functional group attached to the first carbon (C1) of the ring, imparting acidic properties and serving as a key handle for further chemical modifications, such as amide or ester formation.
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4-Fluorobenzoyl Group: A benzoyl moiety substituted with a fluorine atom at the para-position of the aromatic ring. This group is attached to the second carbon (C2) of the cyclopentane ring and introduces aromaticity, polarity, and potential sites for intermolecular interactions. The fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often used to modulate metabolic stability and binding affinity.
Physicochemical Properties
The combination of the polar carboxylic acid, the fluorinated aromatic ring, and the nonpolar cyclopentane core results in a molecule with moderate polarity. A summary of its key properties is provided below.
| Property | Value | Source / Comment |
| Molecular Weight | 236.24 g/mol | [1] |
| Physical State | Solid (Predicted) | Based on similar structures |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Likely to decompose upon heating |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | Predicted based on functional groups |
| pKa | ~4-5 (Predicted) | Typical range for carboxylic acids |
Synthesis and Mechanistic Considerations
The synthesis of 2-aroyl-cycloalkane carboxylic acids can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the acylation of a cyclic enolate or its equivalent.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward disconnection strategy. The primary carbon-carbon bond to be formed is between the cyclopentane ring and the benzoyl carbonyl carbon. This suggests a Friedel-Crafts-type acylation or a nucleophilic attack from a cyclopentane enolate onto an activated acyl donor.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
The following protocol describes a robust method for synthesizing the title compound, adapted from general procedures for the α-acylation of carboxylic acids. This method relies on the formation of a dianion from cyclopentane-1-carboxylic acid, which then acts as a potent nucleophile.
Step 1: Dianion Formation
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Add diisopropylamine to the THF.
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Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to form a solution of lithium diisopropylamide (LDA).
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In a separate flask, dissolve cyclopentane-1-carboxylic acid in anhydrous THF.
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Slowly add the carboxylic acid solution to the LDA solution at -78 °C.
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After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. This process forms the dianion, with the carboxylate being one anion and the α-carbon forming the second.
Step 2: Acylation
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Cool the dianion solution back down to -78 °C.
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Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous THF.
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Stir the reaction mixture at -78 °C for 2-3 hours.
Step 3: Work-up and Purification
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Quench the reaction by slowly pouring the mixture into a beaker of ice containing a dilute solution of hydrochloric acid (e.g., 0.1 N HCl).
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization or column chromatography to obtain the final product.
Mechanistic Insights & Trustworthiness
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Causality of Reagent Choice: The use of two equivalents of a strong, non-nucleophilic base like LDA is critical.[2] The first equivalent deprotonates the acidic carboxylic acid proton, while the second equivalent deprotonates the less acidic α-carbon, forming the nucleophilic enolate.[2] Using a weaker base or only one equivalent would result in only the formation of the carboxylate, which is insufficient for the subsequent acylation reaction.
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Stereochemical Control: The trans stereoisomer is generally the thermodynamically favored product. The bulky benzoyl group will preferentially add to the side of the cyclopentane ring opposite to any existing substituents to minimize steric clash during the protonation step of the work-up.
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Self-Validation: The protocol's trustworthiness is established by the clear, expected outcome of the reaction. The formation of the desired product can be unequivocally confirmed by the analytical methods described in the next section, which serve to validate the success of the synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound. This constitutes a self-validating system where each analysis provides complementary information.
| Technique | Expected Observations | Purpose |
| ¹H NMR | - Multiplets in the aliphatic region (~1.5-3.5 ppm) for cyclopentane protons.- A doublet of doublets for the proton α to the carbonyl.- Doublets and triplets in the aromatic region (~7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.- A broad singlet at >10 ppm for the carboxylic acid proton. | Confirms proton environment and stereochemistry through coupling constants. |
| ¹³C NMR | - Peaks in the aliphatic region (~20-50 ppm).- A peak for the carbon α to the carbonyl (~50-60 ppm).- Aromatic carbon signals (~115-165 ppm), including a doublet for the C-F bond.- Two distinct carbonyl signals: one for the ketone (~190-200 ppm) and one for the carboxylic acid (~170-180 ppm). | Confirms the carbon skeleton and presence of all functional groups. |
| ¹⁹F NMR | - A single signal (singlet or multiplet) in the expected range for an aryl fluoride. | Unambiguously confirms the presence of the fluorine atom. |
| FT-IR | - A broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp absorption band around ~1700-1720 cm⁻¹ (C=O stretch of carboxylic acid).- A sharp absorption band around ~1680-1690 cm⁻¹ (C=O stretch of ketone).- Bands corresponding to C-F and aromatic C-H stretches. | Confirms the presence of key functional groups. |
| Mass Spec (HRMS) | - The calculated exact mass for C₁₃H₁₃FO₃ [M+H]⁺ should match the observed mass. | Provides definitive confirmation of the molecular formula. |
| HPLC | - A single major peak under appropriate conditions. | Assesses the purity of the final compound. |
Potential Applications and Significance
While trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is not an end-product pharmaceutical itself, its structure represents a valuable scaffold in medicinal chemistry. Molecules containing the 2-aroylcycloalkane motif are explored in various therapeutic areas.[3][4] The carboxylic acid provides a point for derivatization to create libraries of amides or esters, while the fluorobenzoyl group can engage in specific binding interactions within a biological target. This compound is a prime candidate for use as an intermediate in the synthesis of more complex molecules for screening in drug discovery programs.
Handling, Storage, and Safety
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Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture.
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Safety: The compound is a carboxylic acid and should be considered corrosive and an irritant. Consult the Safety Data Sheet (SDS) for detailed hazard information.
References
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Jakob, J. Synthesis of Carboxylic Acids. [Link]
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Reddy, B. et al. (2024). Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides. The Journal of Organic Chemistry. [Link]
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Kamal, A. et al. (2010). 2-Acylcycloalkanones in Organic Synthesis. ResearchGate. [Link]
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Gaşper, S. M. et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]
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Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]
